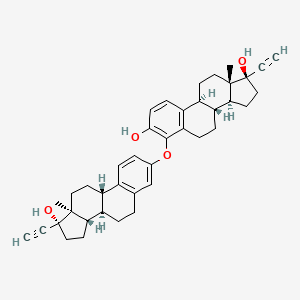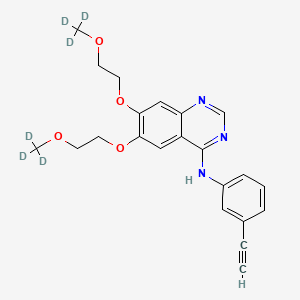
Ethinyl Estradiol Dimer Impurity 1
Overview
Description
Ethinyl Estradiol Dimer Impurity 1 is a dimer impurity analog of Ethinyl Estradiol, which is a synthetic steroid with high oral estrogenic potency. Ethinyl Estradiol is primarily used in oral contraceptives and hormone replacement therapy . The dimer impurity is formed during the synthesis of Ethinyl Estradiol and is often monitored and controlled in pharmaceutical formulations to ensure the purity and efficacy of the final product .
Mechanism of Action
Target of Action
Ethinyl Estradiol Dimer Impurity 1, also known as G3Z2QA5HJP, is a derivative of Ethinyl Estradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are found in various parts of the body, including the female reproductive tract, mammary gland, hypothalamus, and pituitary .
Mode of Action
EE binds to the estrogen receptors with high affinity . Once bound, it exerts its effects by modulating the transcription of a number of genes. This results in a decrease in the secretion of luteinizing hormone and gonadotrophic hormone, thereby preventing ovulation .
Biochemical Pathways
The binding of EE to estrogen receptors triggers a cascade of biochemical reactions. It inhibits the release of the luteinizing hormone, which is crucial for ovulation . This inhibition alters the normal pattern of gonadotropin secretion of follicle-stimulating hormone (FSH) and luteinizing hormone by the anterior pituitary .
Pharmacokinetics
EE is more resistant to metabolism and has greatly improved bioavailability when taken orally compared to estradiol . It is used in oral contraceptive formulations due to its high oral estrogenic potency .
Result of Action
The primary result of EE’s action is the prevention of ovulation, which makes it an effective component of oral contraceptives . It also decreases endometrial vascularization . In addition to its contraceptive effects, EE is used in hormone replacement therapy in menopause, acne, and cancer treatment .
Action Environment
The action of EE can be influenced by various environmental factors. For instance, pharmaceutical estrogens like EE are released into the environment predominantly via the human excretion → wastewater treatment plant (WWTP) → surface water pathway . This could potentially lead to adverse endocrine-disrupting ecological effects associated with their presence at very low levels .
Biochemical Analysis
Biochemical Properties
Ethinyl Estradiol Dimer Impurity 1 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. The binding of this compound to these receptors can mimic or interfere with the actions of natural estrogens, leading to altered cellular responses. Additionally, this compound may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, influencing the metabolic pathways of estrogens .
Cellular Effects
This compound affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can modulate cell proliferation and differentiation by binding to estrogen receptors. This interaction can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, which are nuclear receptors that regulate gene transcription. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in various cellular functions. Additionally, this compound may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert estrogenic effects, such as promoting cell proliferation in hormone-responsive tissues. At high doses, it may exhibit toxic or adverse effects, including disruption of endocrine function and induction of cellular stress responses. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to estrogen metabolism. It interacts with enzymes such as cytochrome P450s, which are responsible for the hydroxylation and subsequent conjugation of estrogens. These metabolic processes can influence the levels of active and inactive estrogen metabolites, affecting the overall hormonal balance in the body. The compound may also impact metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific tissues. For example, binding to sex hormone-binding globulin (SHBG) can affect its bioavailability and distribution in the bloodstream. Additionally, the compound may be actively transported into cells via specific transporters, impacting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with estrogen receptors and regulate gene transcription. Alternatively, it may be sequestered in the cytoplasm or other organelles, influencing its availability and activity within the cell .
Preparation Methods
The preparation of Ethinyl Estradiol Dimer Impurity 1 involves the synthesis of Ethinyl Estradiol followed by the formation of the dimer impurity. The synthetic route typically includes the following steps:
Synthesis of Ethinyl Estradiol: Ethinyl Estradiol is synthesized through a series of chemical reactions starting from estrone or estradiol.
Formation of the Dimer Impurity: The dimer impurity is formed through a dimerization reaction where two molecules of Ethinyl Estradiol react under specific conditions.
the control and monitoring of this impurity are crucial during the production of Ethinyl Estradiol to ensure the quality of the pharmaceutical product .
Chemical Reactions Analysis
Ethinyl Estradiol Dimer Impurity 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
Ethinyl Estradiol Dimer Impurity 1 is primarily used in scientific research to study the stability, purity, and efficacy of Ethinyl Estradiol formulations. Its applications include:
Analytical Method Development: The compound is used as a reference standard in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Quality Control: It is used in quality control processes to ensure the purity and consistency of Ethinyl Estradiol products.
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to understand the metabolism and excretion of Ethinyl Estradiol and its impurities.
Comparison with Similar Compounds
Ethinyl Estradiol Dimer Impurity 1 can be compared with other impurities and analogs of Ethinyl Estradiol, such as:
17β-Ethinylestradiol: Another impurity with similar estrogenic activity.
19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol: A structural analog with different pharmacological properties.
3-Hydroxyestra-1,3,5(10)-trien-17-one: A hydroxylated derivative with distinct chemical properties.
This compound is unique due to its dimeric structure, which can influence its chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-4-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28-,29-,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQNSQBJRQOHDJ-FPISCSGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CC[C@@H]7[C@@H]6CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303014-90-6 | |
| Record name | Ethinyl estradiol 4-oxy dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHINYL ESTRADIOL 4-OXY DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3Z2QA5HJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




